![molecular formula C27H30N4O6 B2471755 N-1,3-benzodioxol-5-yl-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide CAS No. 921479-38-1](/img/structure/B2471755.png)
N-1,3-benzodioxol-5-yl-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzodioxol group, a methoxy group, a piperazine ring, and an oxopyridine group. These groups could potentially confer a variety of chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a benzodioxol group (a benzene ring fused with a 1,3-dioxolane ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and an oxopyridine group (a pyridine ring with an oxygen atom). Each of these groups contributes to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The benzodioxol group might undergo electrophilic aromatic substitution reactions, the piperazine ring might undergo reactions typical of secondary amines, and the oxopyridine group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings and a piperazine ring could make the compound relatively non-polar and lipophilic. The compound might also exhibit basicity due to the presence of the piperazine nitrogen atoms .Scientific Research Applications
Anticonvulsant Activity
N-1,3-benzodioxol-5-yl-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide shows potential in anticonvulsant activity. A study by Obniska et al. (2015) highlighted the synthesis of related acetamides and their evaluation in anticonvulsant tests, revealing significant activity in some compounds (Obniska et al., 2015).
ACAT-1 Inhibition
The compound has relevance in inhibiting acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1. Shibuya et al. (2018) discovered a similar compound with aqueous-soluble properties, significant for the potential treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized compounds derived from visnagenone and khellinone, showing COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest the potential use of N-1,3-benzodioxol-5-yl derivatives in developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Anticancer Activity
A related compound was found to exhibit in vitro anticancer activity against various human cancer cell lines, suggesting the compound's potential in cancer therapy. Lingaiah Boddu et al. (2018) synthesized N-phenyl acetamides showing significant activity against specific cancer cell lines (Lingaiah Boddu et al., 2018).
Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups found in biologically active compounds, it could be of interest for further study in medicinal chemistry or related fields .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O6/c1-34-22-6-4-20(5-7-22)30-11-9-29(10-12-30)15-21-14-23(32)26(35-2)16-31(21)17-27(33)28-19-3-8-24-25(13-19)37-18-36-24/h3-8,13-14,16H,9-12,15,17-18H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORKOLNWPWHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

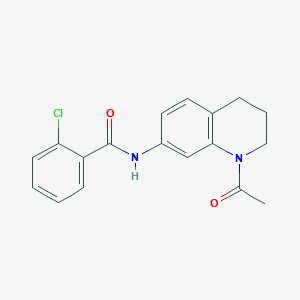
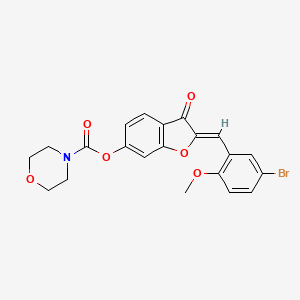
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)
![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)
![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)
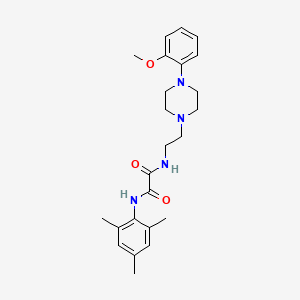
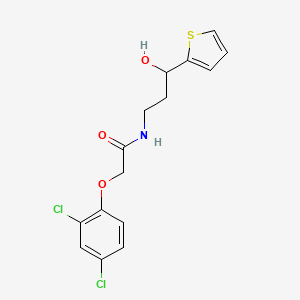
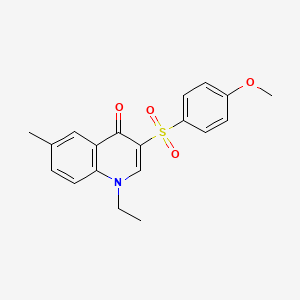


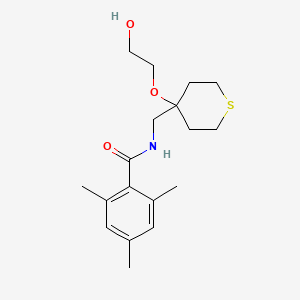
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2471688.png)
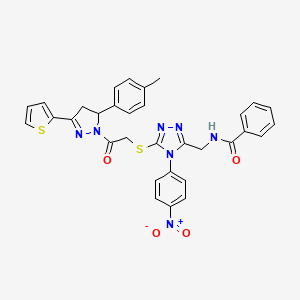
![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)